molecular formula C10H17N3O2 B13525335 ethyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate

ethyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate

Cat. No.: B13525335
M. Wt: 211.26 g/mol
InChI Key: URYKJPANYJBAJE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate typically involves the condensation of an α,β-ethylenic ketone with a hydrazine derivative. One common method includes the reaction of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine using copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts . This reaction proceeds through the formation of a pyrazoline intermediate, which is then oxidized to form the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly attributes and simplify the reaction workup . Additionally, automated flash chromatography can be employed for the purification of the crude product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Ethyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-tert-butyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, pyrazole derivatives can inhibit enzymes involved in inflammation and cancer progression .

Properties

IUPAC Name

ethyl 3-amino-1-tert-butylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-5-15-9(14)7-6-13(10(2,3)4)12-8(7)11/h6H,5H2,1-4H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYKJPANYJBAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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